molecular formula C18H14ClN5 B2633378 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393784-92-4

1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2633378
CAS No.: 393784-92-4
M. Wt: 335.8
InChI Key: WXCCYGGDTQAODI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and it is substituted with a 4-chlorophenyl group and a 3-methylphenyl group. These substitutions can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrimidine ring.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, continuous flow chemistry might be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole or pyrimidine rings.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other signaling proteins.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, if it acts as a kinase inhibitor, it can prevent the phosphorylation of target proteins, leading to altered cell signaling and potentially therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-bromophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

Compared to these similar compounds, 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5/c1-12-3-2-4-14(9-12)23-17-16-10-22-24(18(16)21-11-20-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCCYGGDTQAODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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